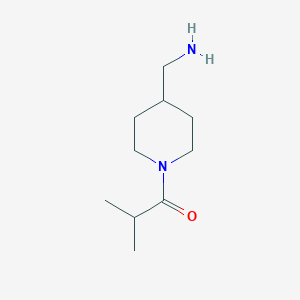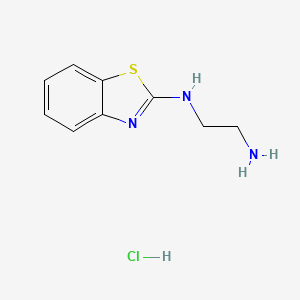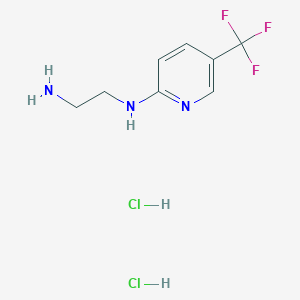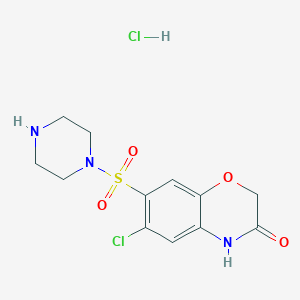
3-溴-5-(三氟甲基)苯基硼酸
描述
3-Bromo-5-(trifluoromethyl)phenylboronic acid is a versatile organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a boronic acid functional group on a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
3-Bromo-5-(trifluoromethyl)phenylboronic acid finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用机制
Target of Action
The primary target of the compound 3-Bromo-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Bromo-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as those in the 3-Bromo-5-(trifluoromethyl)phenylboronic acid, are transferred from boron to palladium .
Biochemical Pathways
The 3-Bromo-5-(trifluoromethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular and cellular effects of the action of 3-Bromo-5-(trifluoromethyl)phenylboronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a result of the compound’s role in the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored at temperatures between 2-8°C . Additionally, it should be kept away from heat, flames, and sparks .
生化分析
Biochemical Properties
The biochemical properties of 3-Bromo-5-(trifluoromethyl)phenylboronic acid are not fully explored yet. They are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic group to a metal catalyst .
Metabolic Pathways
Boronic acids are known to be involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Bromination: The starting material, 5-(trifluoromethyl)phenylboronic acid, undergoes bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale bromination processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions: 3-Bromo-5-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols or phenols.
Borates: Resulting from the oxidation of boronic acids.
Substituted Derivatives: Various functional groups can replace the bromine atom.
相似化合物的比较
3-Bromo-5-(trifluoromethyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of boronic acid.
3-Bromo-5-(trifluoromethyl)aniline: Contains an amino group instead of boronic acid.
3-Bromo-5-(trifluoromethyl)benzaldehyde: Features an aldehyde group in place of boronic acid.
Uniqueness: 3-Bromo-5-(trifluoromethyl)phenylboronic acid is unique due to its combination of bromine, trifluoromethyl, and boronic acid groups, which impart distinct reactivity and versatility compared to its analogs.
This comprehensive overview highlights the significance of 3-Bromo-5-(trifluoromethyl)phenylboronic acid in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYUDGIATDPECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660197 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-64-0 | |
| Record name | B-[3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
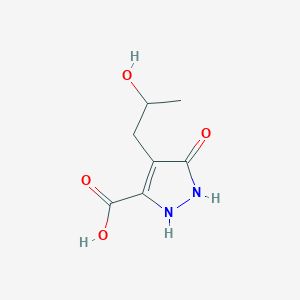
![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)
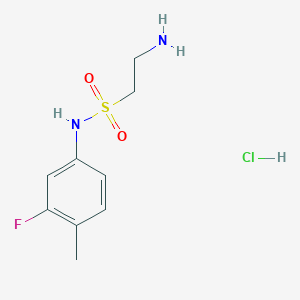
![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
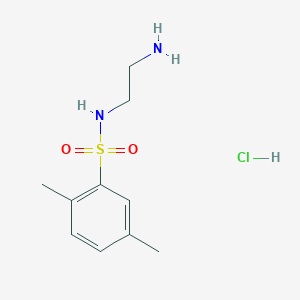
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)
